

## Comparative analysis of bleeding risk between Selatogrel and other P2Y12 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Selatogrel |           |
| Cat. No.:            | B610766    | Get Quote |

# Comparative Analysis of Bleeding Risk: Selatogrel vs. Other P2Y12 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the bleeding risk associated with **Selatogrel**, a novel P2Y12 inhibitor, and other currently marketed P2Y12 inhibitors such as clopidogrel, prasugrel, and ticagrelor. This document synthesizes available preclinical and clinical data to offer an objective overview for research, scientific, and drug development professionals.

## **Executive Summary**

**Selatogrel** (formerly ACT-246475) is a potent, reversible, and highly selective P2Y12 receptor antagonist in late-stage clinical development.[1] Administered subcutaneously, it is designed for rapid and potent platelet inhibition in the acute phase of myocardial infarction.[2][3] A key development goal for **Selatogrel** is to achieve this potent antiplatelet effect without increasing the risk of major bleeding.[1] Preclinical data and Phase 2 clinical trials suggest a favorable safety profile with a low incidence of bleeding events. However, direct head-to-head clinical trial data comparing the bleeding risk of **Selatogrel** with other P2Y12 inhibitors in a large-scale study is not yet available. The ongoing Phase 3 SOS-AMI trial will provide more definitive data on its safety profile, specifically assessing severe bleeding events as a primary safety endpoint. [4]



## **Mechanism of Action and Signaling Pathway**

P2Y12 inhibitors are a cornerstone of antiplatelet therapy in patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI). They work by blocking the P2Y12 receptor on platelets, thereby inhibiting ADP-induced platelet activation and aggregation.

**Selatogrel**, like ticagrelor, is a direct-acting, reversible antagonist of the P2Y12 receptor. In contrast, clopidogrel and prasugrel are irreversible inhibitors that require metabolic activation. The reversibility and rapid onset/offset of action of **Selatogrel** may contribute to a potentially favorable bleeding profile, particularly in scenarios requiring urgent surgery.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacodynamics, pharmacokinetics, and safety of single-dose subcutaneous administration of selatogrel, a novel P2Y12 receptor antagonist, in patients with chronic coronary syndromes PMC [pmc.ncbi.nlm.nih.gov]
- 3. Injectable P2Y12 Inhibitor Selatogrel Shows Promise in Acute MI | tctmd.com [tctmd.com]
- 4. idorsia.com [idorsia.com]
- To cite this document: BenchChem. [Comparative analysis of bleeding risk between Selatogrel and other P2Y12 inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610766#comparative-analysis-of-bleeding-risk-between-selatogrel-and-other-p2y12-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com